molecular formula C16H18ClN3S2 B2531135 N1,N1-dimethyl-N4-(4-(thiophen-3-ylmethyl)thiazol-2-yl)benzene-1,4-diamine hydrochloride CAS No. 2034316-21-5

N1,N1-dimethyl-N4-(4-(thiophen-3-ylmethyl)thiazol-2-yl)benzene-1,4-diamine hydrochloride

Cat. No.: B2531135
CAS No.: 2034316-21-5
M. Wt: 351.91
InChI Key: JAWZHUOVMXSGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-dimethyl-N4-(4-(thiophen-3-ylmethyl)thiazol-2-yl)benzene-1,4-diamine hydrochloride is a useful research compound. Its molecular formula is C16H18ClN3S2 and its molecular weight is 351.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation of Structurally Diverse Libraries

Research by Roman (2013) delves into the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material for alkylation and ring closure reactions. This approach has led to the generation of a structurally diverse library of compounds, showcasing the potential for creating a wide range of chemical entities for various applications, including the development of novel materials and bioactive molecules (G. Roman, 2013).

Synthesis and Characterization of Conducting Copolymers

The study by Turac et al. (2014) focuses on the electrochemical copolymerizations of thiophene derivatives with 3,4-ethylenedioxy thiophene. The resulting copolymers were characterized by various techniques, demonstrating their potential in the field of conducting polymers. This research underscores the relevance of thiophene derivatives in developing materials with desirable electrical properties, which could be used in electronics and energy storage applications (E. Turac, E. Sahmetlioglu, L. Toppare, 2014).

Development of Aromatic Polythiazole-Amides

Inoue and Imai (1995) synthesized new aromatic diamines containing phenyl-pendant thiazole units, leading to the preparation of novel aromatic polyamides. These materials exhibit high thermal stability and solubility in organic solvents, indicating their potential for use in high-performance plastics and fibers (Kazuto Inoue, Y. Imai, 1995).

Corrosion Inhibition in Oil-Well Tubular Steel

A study by Yadav, Sharma, and Kumar (2015) examined the effectiveness of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. Their findings suggest that these compounds can significantly enhance the corrosion resistance of steel, which is crucial for preventing material degradation in the oil and gas industry (M. Yadav, D. Sharma, Sumit Kumar, 2015).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, chemical reactions, and potential biological activity. Given its complex structure, it may have interesting interactions with various biological targets .

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-[4-(thiophen-3-ylmethyl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S2.ClH/c1-19(2)15-5-3-13(4-6-15)17-16-18-14(11-21-16)9-12-7-8-20-10-12;/h3-8,10-11H,9H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWZHUOVMXSGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.